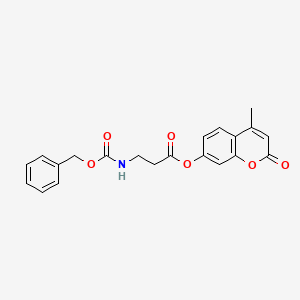![molecular formula C17H14N2OS B15038813 N'-[(1E)-1-(naphthalen-1-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B15038813.png)
N'-[(1E)-1-(naphthalen-1-yl)ethylidene]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(naphthalen-1-yl)ethylidene]thiophene-2-carbohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthalene ring, a thiophene ring, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(naphthalen-1-yl)ethylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between naphthaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
- Dissolve naphthaldehyde and thiophene-2-carbohydrazide in an appropriate solvent such as ethanol.
- Add a catalytic amount of an acid, such as hydrochloric acid or acetic acid.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of N’-[(1E)-1-(naphthalen-1-yl)ethylidene]thiophene-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(naphthalen-1-yl)ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene and thiophene rings.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted hydrazides with various functional groups.
Scientific Research Applications
N’-[(1E)-1-(naphthalen-1-yl)ethylidene]thiophene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(naphthalen-1-yl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(naphthalen-1-yl)ethylidene]benzohydrazide
- N’-[(1E)-1-(naphthalen-1-yl)ethylidene]furan-2-carbohydrazide
- N’-[(1E)-1-(naphthalen-1-yl)ethylidene]pyridine-2-carbohydrazide
Uniqueness
N’-[(1E)-1-(naphthalen-1-yl)ethylidene]thiophene-2-carbohydrazide is unique due to the presence of both naphthalene and thiophene rings, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H14N2OS |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-[(E)-1-naphthalen-1-ylethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H14N2OS/c1-12(18-19-17(20)16-10-5-11-21-16)14-9-4-7-13-6-2-3-8-15(13)14/h2-11H,1H3,(H,19,20)/b18-12+ |
InChI Key |
CAJWGOCUAQDHAL-LDADJPATSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15038735.png)
![Pyrimidine-4,6-dione, hexahydro-5-[3-(2-phenoxyethoxy)benzylidene]-2-thioxo-](/img/structure/B15038736.png)
![N-(2-{[(4-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide](/img/structure/B15038744.png)
![N-methyl-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B15038757.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide](/img/structure/B15038767.png)
![N-(4-methylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]propanamide](/img/structure/B15038772.png)
![4-methyl-3-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15038780.png)
![5-bromo-N-[4-(3,4-dicyanophenoxy)phenyl]furan-2-carboxamide](/img/structure/B15038781.png)
![(3Z)-3-[(2-bromophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15038786.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15038795.png)

![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15038811.png)
![(2-Methyl-3-phenyl-allylidene)-[1,2,4]triazol-4-yl-amine](/img/structure/B15038823.png)
